7-Fluoronaphthalen-1-ol

Catalog No.
S769196
CAS No.
3132-92-1
M.F
C10H7FO
M. Wt
162.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoronaphthalen-1-ol

CAS Number

3132-92-1

Product Name

7-Fluoronaphthalen-1-ol

IUPAC Name

7-fluoronaphthalen-1-ol

Molecular Formula

C10H7FO

Molecular Weight

162.16 g/mol

InChI

InChI=1S/C10H7FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H

InChI Key

BFANNCFXNHKKTC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)O

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)O

7-Fluoronaphthalen-1-ol (CAS 3132-92-1) is a highly specialized fluorinated aromatic building block characterized by a hydroxyl directing group and a fluorine atom at the 7-position of the naphthalene core. In industrial and laboratory settings, it is primarily procured as a critical precursor for the synthesis of advanced solvatochromic fluorophores, chiral 1,2,3,4-tetrahydronaphthol derivatives, and hetero-tricyclic KRAS inhibitors. The specific placement of the highly electronegative fluorine atom modulates the electron density of the aromatic system, altering its pKa, nucleophilicity, and reactivity in transition-metal-catalyzed cross-couplings and asymmetric hydrogenations compared to the unsubstituted 1-naphthol baseline [1]. Consequently, it is selected when downstream applications require precise electronic tuning, enhanced metabolic stability, or specific halogen-protein interactions.

Attempting to substitute 7-fluoronaphthalen-1-ol with generic 1-naphthol or alternative fluorinated isomers (such as 4-fluoro- or 6-fluoro-1-naphthol) fundamentally disrupts both synthetic processability and end-product efficacy. In catalytic asymmetric transfer hydrogenation, the electron-withdrawing 7-fluoro group significantly alters reduction kinetics, requiring specific catalyst optimization that does not translate from unsubstituted baselines[1]. Furthermore, in medicinal chemistry, the 7-fluoro position is often a strict structural requirement for occupying specific halogen-binding pockets in KRAS mutant proteins; using an unfluorinated precursor yields pharmacologically inactive scaffolds[2]. In photophysical applications, the exact spatial relationship between the 7-fluoro group and the conjugated system is responsible for extreme Stokes shifts and polarity-gated quantum yields, effects that are lost if the substitution pattern is altered [3].

Precursor Reactivity in Asymmetric Transfer Hydrogenation

In the synthesis of chiral 1,2,3,4-tetrahydro-1-naphthols via sequential transfer hydrogenation using a Pd/C and Ru-TsDPEN dual catalytic system, 7-fluoronaphthalen-1-ol demonstrates distinct reactivity profiles compared to unsubstituted 1-naphthol. While 1-naphthol achieves an 85% yield and 96% enantiomeric excess (ee), the electron-withdrawing nature of the 7-fluoro substituent modulates the reduction kinetics, resulting in a 67% yield and 93% ee under identical tandem conditions [1].

Evidence DimensionEnantioselective hydrogenation yield and ee
Target Compound Data67% yield, 93% ee
Comparator Or Baseline1-Naphthol (85% yield, 96% ee)
Quantified Difference18% lower yield and 3% lower ee due to electronic deactivation
ConditionsTandem asymmetric transfer hydrogenation (Pd/C and Ru-tethered TsDPEN complex, HCOONa, HFIP/MeOH)

Procurement of the 7-fluoro isomer requires process chemists to adjust catalyst loading or reaction times to compensate for the electronic effects of the fluorine substituent during chiral reductions.

Maximization of Stokes Shift in Solvatochromic Fluorophores

When used as a precursor to synthesize Nile Red analogues, 7-fluoronaphthalen-1-ol yields the 10-fluoro substituted derivative. Compared to unsubstituted Nile Red, this 10-fluoro derivative exhibits the largest Stokes shifts (>2500 cm-1 or >80 nm) across all solvents and reduces the solvatofluorochromic span to a sensitivity of only 34 nm, which is half that of the unsubstituted baseline [1].

Evidence DimensionStokes shift and solvatofluorochromic sensitivity
Target Compound Data>2500 cm-1 Stokes shift; 34 nm polarity sensitivity
Comparator Or BaselineUnsubstituted Nile Red baseline
Quantified Difference2x reduction in polarity sensitivity; significantly larger Stokes shift
ConditionsMeasured across various polar and apolar solvents (e.g., chloroform, methanol)

For developers of fluorescent probes, starting with the 7-fluoro isomer is essential for creating high-contrast imaging agents with minimal polarity-dependent emission variance.

Polarity-Gated Fluorescence Quantum Yield in Derived Probes

The 10-fluoro Nile Red derivative synthesized from 7-fluoronaphthalen-1-ol exhibits a highly polarity-sensitive quantum yield (Φ). In non-polar to moderately polar solvents like toluene and chloroform, the quantum yield is robust (Φ = 0.45–0.52). However, in highly polar, hydrogen-bonding solvents like methanol, the emission is drastically quenched (Φ = 0.04). This stark contrast provides an exceptional 'on/off' gating mechanism for imaging applications that is not as pronounced in derivatives lacking the specific fluoro substitution [1].

Evidence DimensionFluorescence quantum yield (Φ)
Target Compound DataΦ = 0.45–0.52 (toluene/chloroform) vs. Φ = 0.04 (methanol)
Comparator Or BaselineBaseline Nile Red derivatives (less pronounced quenching)
Quantified Difference>10-fold reduction in quantum yield in polar media
ConditionsMeasured in toluene/chloroform vs. methanol

Procuring 7-fluoronaphthalen-1-ol is essential to synthesize probes that selectively 'light up' in non-polar environments (like lipid droplets) while remaining dark in aqueous cellular compartments.

Essential Pharmacophore Installation in KRAS Inhibitors

7-Fluoronaphthalen-1-ol serves as a non-substitutable precursor in the synthesis of hetero-tricyclic pan-KRAS and KRAS G12D inhibitors. The 7-fluoro substituent is carried through multiple synthetic steps (including triflation and cross-coupling) to occupy a specific halogen-binding pocket in the KRAS protein. Patent literature demonstrates that replacing the fluorinated precursor with unsubstituted 1-naphthol yields analogs that lack the critical fluorine-protein interactions, significantly reducing the inhibitory potency against mutant KRAS isoforms [1].

Evidence DimensionPrecursor structural contribution to target binding
Target Compound DataProvides the essential 7-fluoro pharmacophore for KRAS binding
Comparator Or BaselineUnsubstituted 1-naphthol
Quantified DifferenceBinary suitability (active fluorinated inhibitor vs. inactive unfluorinated baseline)
ConditionsMulti-step synthesis of hetero-tricyclic KRAS inhibitors

For pharmaceutical procurement, substituting this compound with a non-fluorinated analog is impossible, as the fluorine atom is a structurally required pharmacodynamic feature for the final drug candidate.

Synthesis of High-Contrast Fluorescent Probes

Where this compound is the right choice for developing solvatochromic Nile Red analogues that require massive Stokes shifts (>2500 cm-1) and polarity-gated quantum yields for lipid droplet or membrane imaging [1].

Precursor for KRAS Inhibitor Scaffolds

Where this compound is the right choice for medicinal chemistry campaigns targeting KRAS G12D or pan-KRAS mutations, providing the essential 7-fluoro pharmacophore required for target binding[2].

Building Block for Chiral Tetrahydronaphthols

Where this compound is the right choice as a substrate in cooperative heterogeneous/homogeneous asymmetric transfer hydrogenation to produce highly enantioenriched (93% ee) fluorinated 1,2,3,4-tetrahydro-1-naphthols [3].

XLogP3

2.4

Dates

Last modified: 08-15-2023

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